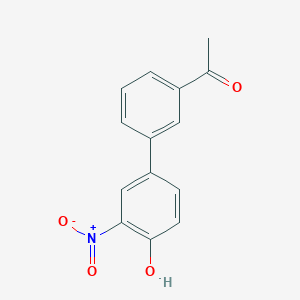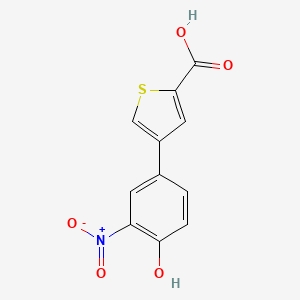
4-(4-Methylthiophenyl)-2-nitrophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylthiophenyl)-2-nitrophenol (4-MTPN) is a synthetic compound that has been studied for its potential applications in scientific research. 4-MTPN is a nitrophenol derivative that is used as a reagent in organic synthesis, and has been found to have numerous biochemical and physiological effects when used in laboratory experiments.
Applications De Recherche Scientifique
4-(4-Methylthiophenyl)-2-nitrophenol, 95% has been used in numerous scientific research applications, such as in the study of drug metabolism, drug toxicity, and drug delivery. It has been used as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. It has also been used to study the toxicity of drugs by measuring their metabolic activation. Furthermore, 4-(4-Methylthiophenyl)-2-nitrophenol, 95% has been used as a model compound to study drug delivery systems, such as nanoparticles and liposomes, which are used to deliver drugs to specific parts of the body.
Mécanisme D'action
The mechanism of action of 4-(4-Methylthiophenyl)-2-nitrophenol, 95% is not completely understood. However, it is believed that 4-(4-Methylthiophenyl)-2-nitrophenol, 95% can act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. It is also believed that 4-(4-Methylthiophenyl)-2-nitrophenol, 95% can be metabolized to form reactive intermediates, which can bind to and activate other proteins, leading to changes in cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Methylthiophenyl)-2-nitrophenol, 95% have not been extensively studied. However, it has been found to have some effects on the body. It has been found to increase the activity of cytochrome P450 enzymes, which can lead to increased metabolism of drugs in the body. It has also been found to increase the production of reactive oxygen species, which can lead to oxidative stress and damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(4-Methylthiophenyl)-2-nitrophenol, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize and can be stored for long periods of time without degradation. Furthermore, it is relatively safe to use, as it is not toxic at the concentrations used in laboratory experiments. However, there are some limitations to using 4-(4-Methylthiophenyl)-2-nitrophenol, 95% in laboratory experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is not very stable, and can degrade over time, which can lead to inaccurate results.
Orientations Futures
There are numerous potential future directions for the use of 4-(4-Methylthiophenyl)-2-nitrophenol, 95% in scientific research. It could be used to study the metabolism and toxicity of other drugs, as well as to study drug delivery systems. Additionally, it could be used to study the effects of oxidative stress on cells, and to develop new methods for drug delivery. Finally, it could be used to study the effects of environmental toxins on the body, and to develop new methods for detoxification.
Méthodes De Synthèse
The synthesis of 4-(4-Methylthiophenyl)-2-nitrophenol, 95% involves several steps. The first step is to prepare the starting material, 4-methylthiophenol, by reacting 4-methylthiophenol with a base such as sodium hydroxide or potassium hydroxide in an aqueous solution. The next step is to nitrate the 4-methylthiophenol to form 4-methylthiophenyl nitrate. This is done by reacting the 4-methylthiophenol with a nitrating agent such as nitric acid or sulfuric acid. The final step is to reduce the nitrate to form 4-(4-Methylthiophenyl)-2-nitrophenol, 95%. This is done by reacting the 4-methylthiophenyl nitrate with a reducing agent such as sodium borohydride or sodium cyanoborohydride.
Propriétés
IUPAC Name |
4-(4-methylsulfanylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-18-11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDAGSAUCVWYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylthiophenyl)-2-nitrophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














